molecular formula C23H18BrFN2OS B2700738 2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide CAS No. 681274-29-3

2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide

Cat. No. B2700738
CAS RN: 681274-29-3
M. Wt: 469.37
InChI Key: FUIOCAJNUSEWMG-UHFFFAOYSA-N
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Description

The compound “2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide” is a complex organic molecule that contains several functional groups and structural features, including an indole ring, a sulfanyl group, and an acetamide group . The presence of these groups suggests that the compound could have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, given the presence of several different functional groups and structural features . The indole ring, for example, is a fused ring system that includes a benzene ring and a pyrrole ring . The bromophenyl and fluorophenyl groups are aromatic rings with halogen substituents, which can have significant effects on the electronic properties of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used . The presence of the bromine and fluorine atoms suggests that it might undergo halogen exchange reactions under certain conditions . The indole ring is also known to undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of various functional groups . For example, the presence of the indole ring could contribute to its aromaticity and stability . The bromine and fluorine atoms could affect its reactivity and polarity .

Scientific Research Applications

Chemical Synthesis and Material Science

  • The synthesis of novel compounds like "2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide" often involves complex chemical reactions. For example, research on fluorine-18 labelled synthons, such as 4-fluorobromobenzene and 4-fluoroiodobenzene, provides valuable precursors for organometallic nucleophilic reagents, which are crucial in the development of radiopharmaceuticals and material science applications (Gail & Coenen, 1994).

Pharmacological Development

  • The structure of the compound indicates potential for pharmacological exploration. Similar structures have shown broad-spectrum anti-epileptic drug (AED) potential, such as DSP-0565, a derivative of 2'-fluoro-N-methyl-[1,1'-biphenyl]-2-sulfonamide, indicating that modifications to the sulfonamide group can lead to significant improvements in drug profiles including metabolic stability and reduced reactive metabolic production (Tanaka et al., 2019).
  • Antimicrobial applications are another area of interest, as seen in the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents. Such compounds have shown promising results against various bacterial and fungal strains, indicating the potential antimicrobial utility of related compounds (Darwish et al., 2014).

Molecular Docking and Drug Design

  • The compound's structural features might lend themselves to antiviral applications, as demonstrated by a novel molecule with similar components showing potential against COVID-19 through molecular docking studies. Such research indicates the utility of these compounds in identifying new therapeutic agents against viral infections (Mary et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used . As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action . It could also involve studying its physical and chemical properties in more detail .

properties

IUPAC Name

2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrFN2OS/c24-17-7-5-16(6-8-17)13-27-14-22(20-3-1-2-4-21(20)27)29-15-23(28)26-19-11-9-18(25)10-12-19/h1-12,14H,13,15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIOCAJNUSEWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide

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